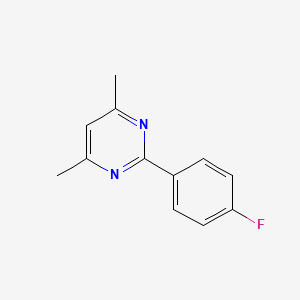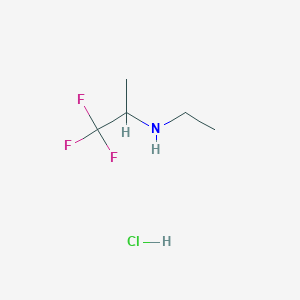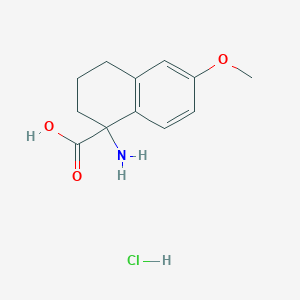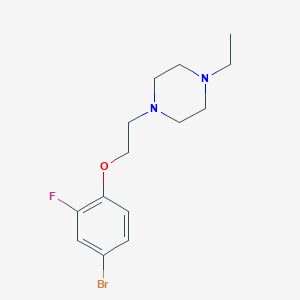
1-(2-クロロエチル)-2-ヨードベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-2-iodobenzene is an organic compound with the molecular formula C8H8ClI. It is a derivative of benzene, where an iodine atom and a 2-chloroethyl group are substituted at the first and second positions, respectively. This compound is known for its unique reactivity and is utilized in various chemical syntheses and industrial applications.
科学的研究の応用
1-(2-Chloroethyl)-2-iodobenzene is a versatile compound with applications in multiple scientific fields:
Organic Chemistry: It is used as a building block in the synthesis of complex organic molecules, including benzimidazoles, pyrimidines, and pyrazoles.
Pharmaceutical Development: The compound’s unique reactivity makes it valuable in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science:
作用機序
Target of Action
1-(2-Chloroethyl)-2-iodobenzene, also known as 1-Iodo-2-(2-chloroethyl)benzene, is a type of alkylating agent . Alkylating agents are capable of covalently modifying a variety of intracellular targets . The primary targets of 1-Iodo-2-(2-chloroethyl)benzene are likely to be DNA and RNA .
Mode of Action
The interaction of 1-Iodo-2-(2-chloroethyl)benzene with its targets involves the formation of covalent bonds, leading to DNA and RNA alkylation . This alkylation can result in DNA cross-linking, which disrupts the DNA structure and inhibits DNA replication and transcription . This disruption of key cellular processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The action of 1-Iodo-2-(2-chloroethyl)benzene affects several biochemical pathways. The alkylation of DNA and RNA can disrupt normal cellular processes, including DNA replication and RNA transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death . The exact biochemical pathways affected by 1-Iodo-2-(2-chloroethyl)benzene can vary depending on the specific cell type and the cellular environment .
Pharmacokinetics
The pharmacokinetics of 1-Iodo-2-(2-chloroethyl)benzene involve its absorption, distribution, metabolism, and excretion (ADME). After administration, 1-Iodo-2-(2-chloroethyl)benzene is likely to be rapidly absorbed and distributed throughout the body . It is metabolized in the liver and other tissues, and the metabolites are likely to be excreted in the urine . The exact ADME properties of 1-Iodo-2-(2-chloroethyl)benzene can vary depending on factors such as the route of administration and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of 1-Iodo-2-(2-chloroethyl)benzene’s action include DNA and RNA alkylation, disruption of DNA replication and RNA transcription, cell cycle arrest, and induction of apoptosis . These effects can lead to the death of rapidly dividing cells, such as cancer cells . The exact effects can vary depending on factors such as the specific cell type and the cellular environment .
Action Environment
The action, efficacy, and stability of 1-Iodo-2-(2-chloroethyl)benzene can be influenced by various environmental factors. For example, the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the physiological condition of the patient, including factors such as age, sex, and health status, can influence the compound’s pharmacokinetics and its overall effectiveness .
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-2-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2-chloroethylbenzene with iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring structure .
Industrial Production Methods: Industrial production of 1-(2-Chloroethyl)-2-iodobenzene often involves large-scale electrophilic aromatic substitution processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions: 1-(2-Chloroethyl)-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, introducing additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions typically involve strong bases like sodium hydroxide at elevated temperatures.
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Phenol and its derivatives.
Electrophilic Aromatic Substitution: Various substituted benzene derivatives depending on the reagents used.
類似化合物との比較
1-Chloro-2-iodobenzene: Similar in structure but lacks the 2-chloroethyl group, resulting in different reactivity and applications.
2-Iodoethylbenzene: Contains an ethyl group instead of a 2-chloroethyl group, leading to variations in chemical behavior and uses.
Uniqueness: 1-(2-Chloroethyl)-2-iodobenzene stands out due to the presence of both iodine and 2-chloroethyl groups, which confer unique reactivity patterns and make it a valuable intermediate in organic synthesis and industrial applications.
特性
IUPAC Name |
1-(2-chloroethyl)-2-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVMOVPHFNZADZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)

![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)





